Superior Resilience to Nucleoside Transport Deficiency vs. Cytarabine and Gemcitabine
A critical determinant of clinical resistance to nucleoside analogs is reduced cellular uptake due to deficient nucleoside transporter activity. In a direct comparative study using a nucleoside transport-deficient CEM/ARAC8C cell line, troxacitabine demonstrated a markedly reduced shift in resistance compared to cytarabine and gemcitabine. Troxacitabine resistance increased only 7-fold, whereas cytarabine resistance increased 1,150-fold and gemcitabine resistance increased 432-fold relative to the parental CCRF-CEM line [1].
| Evidence Dimension | Resistance fold-change due to nucleoside transport deficiency |
|---|---|
| Target Compound Data | 7-fold increase in IC50 |
| Comparator Or Baseline | Cytarabine: 1,150-fold increase in IC50; Gemcitabine: 432-fold increase in IC50 |
| Quantified Difference | Troxacitabine exhibited a 164-fold lower resistance shift than cytarabine and a 62-fold lower shift than gemcitabine. |
| Conditions | CCRF-CEM (parental) vs. CEM/ARAC8C (transport-deficient) human leukemia cell lines; antiproliferative assay. |
Why This Matters
This quantitative data demonstrates that troxacitabine's activity is far less dependent on functional nucleoside transporters, making it a strategically superior choice for research or therapeutic development in malignancies characterized by transporter downregulation, where standard-of-care agents like cytarabine or gemcitabine are likely to fail.
- [1] Gourdeau H, et al. Mechanisms of uptake and resistance to troxacitabine, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines. Cancer Res. 2001;61(19):7217-24. PMID: 11585759. View Source
